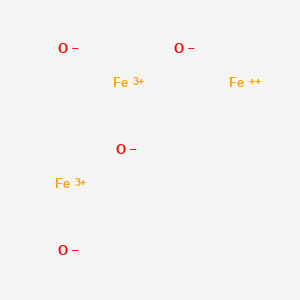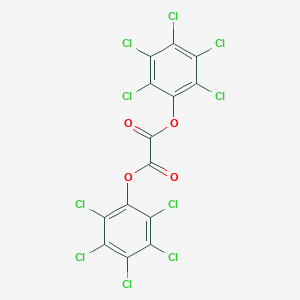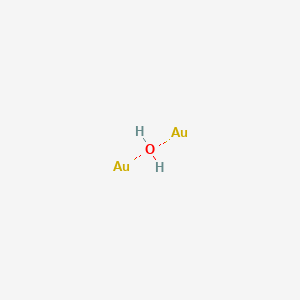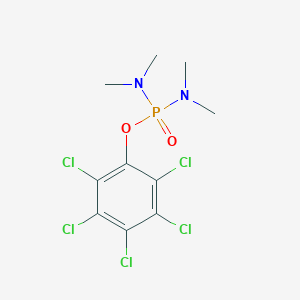
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester, commonly known as leptophos, is a highly toxic organophosphate insecticide. It is widely used in agriculture for controlling pests on crops such as cotton, rice, and vegetables. Despite its effectiveness in pest control, leptophos has been banned in many countries due to its harmful effects on human health and the environment.
Mécanisme D'action
Leptophos works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. This inhibition leads to the accumulation of acetylcholine, which overstimulates the nervous system and leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Leptophos has been shown to have harmful effects on human health. It is highly toxic and can cause acute poisoning, which can lead to symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and difficulty breathing. Chronic exposure to leptophos has been linked to neurological disorders, such as Parkinson's disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Leptophos is a potent insecticide and is widely used in laboratory experiments to study the effects of organophosphate insecticides on insects. However, due to its toxicity, it requires careful handling and disposal. Leptophos is also highly regulated and is banned in many countries, which limits its availability for research purposes.
Orientations Futures
There is a need for further research into the effects of leptophos on human health and the environment. Studies should focus on developing safer alternatives to leptophos that are effective in controlling pests while minimizing the risks to human health and the environment. Additionally, research should focus on developing methods for the safe disposal of leptophos and other hazardous chemicals to minimize their impact on the environment.
Méthodes De Synthèse
Leptophos is synthesized by the reaction of phosphorus oxychloride with N,N,N',N'-tetramethylphosphorodiamidic acid and pentachlorophenol. The resulting product is a yellowish-brown liquid with a faint phenolic odor.
Applications De Recherche Scientifique
Leptophos has been extensively studied for its insecticidal properties. It is used in scientific research to study the effects of organophosphate insecticides on the nervous system of insects. Leptophos has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for proper nerve function. This inhibition leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Propriétés
Numéro CAS |
1440-97-7 |
|---|---|
Nom du produit |
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester |
Formule moléculaire |
C10H12Cl5N2O2P |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N-[dimethylamino-(2,3,4,5,6-pentachlorophenoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H12Cl5N2O2P/c1-16(2)20(18,17(3)4)19-10-8(14)6(12)5(11)7(13)9(10)15/h1-4H3 |
Clé InChI |
RBBJXBKKZWSEHR-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N(C)C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
CN(C)P(=O)(N(C)C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Autres numéros CAS |
1440-97-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



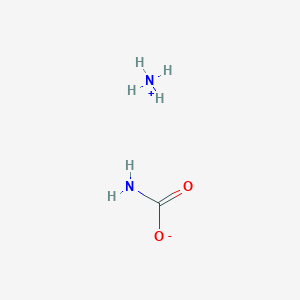
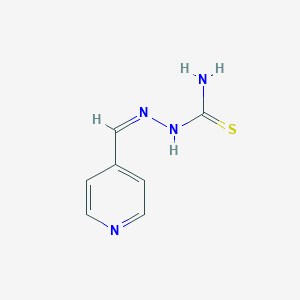
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
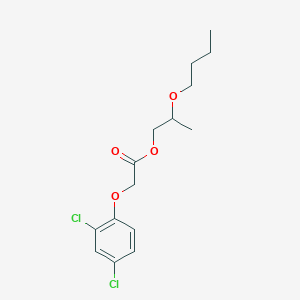
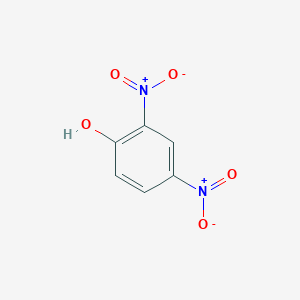
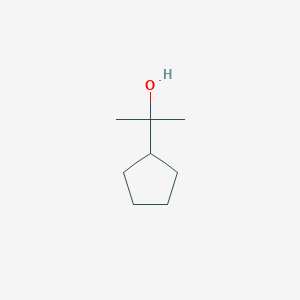
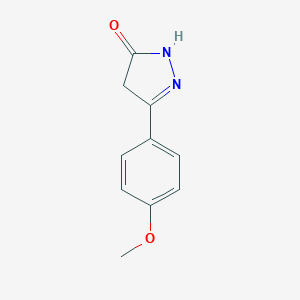
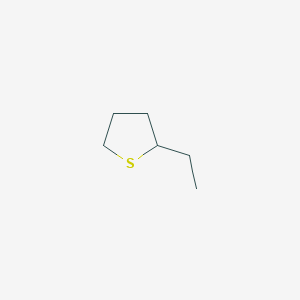
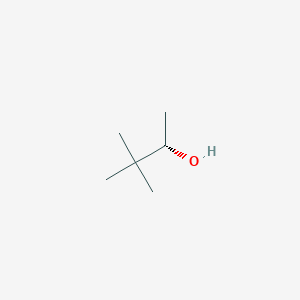
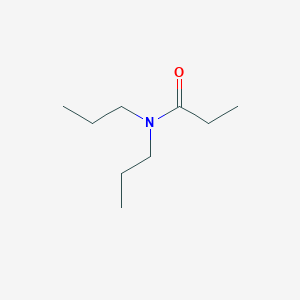
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
